![molecular formula C20H23NO B1614172 3-Methyl-3'-piperidinomethyl benzophenone CAS No. 898792-58-0](/img/structure/B1614172.png)
3-Methyl-3'-piperidinomethyl benzophenone
Overview
Description
3-Methyl-3'-piperidinomethyl benzophenone, also known as 3M3P, is a benzophenone derivative with a piperidine ring attached to its benzene ring. It is a colorless, crystalline solid with a melting point of 83–84 °C. This compound has been extensively studied due to its unique chemical and physical properties and its potential applications in various fields. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a dye for textiles and paper. In addition, 3M3P has been used in the field of medicine, specifically in the area of drug delivery and drug targeting.
Scientific Research Applications
Synthesis of Primary Amines
3-Methyl-3’-piperidinomethyl benzophenone: is utilized as an ammonia equivalent in the synthesis of primary amines . This method allows for the selective formation of primary amines, avoiding the production of secondary and tertiary amines which often complicate the synthesis process.
Drug Synthesis
The compound’s unique structure makes it a valuable intermediate in the synthesis of various drugs. Its role in drug synthesis is crucial due to its ability to introduce piperidine, a common motif in pharmaceuticals.
Photophysical Studies
Researchers employ 3-Methyl-3’-piperidinomethyl benzophenone in photophysical studies to understand the behavior of benzophenone derivatives under light exposure. This research has implications for the development of new materials and sensors.
Amination Reactions
The compound serves as a surrogate for ammonia in amination reactions, facilitating the development of C–N bond-forming reactions . This is particularly useful in creating complex nitrogen-containing molecules.
Material Science
Catalysis
The benzophenone moiety of the compound is investigated for its role in catalysis, particularly in reactions that require light activation. This application is significant in the field of green chemistry.
Analytical Chemistry
Chemical Education
Lastly, the compound is used in chemical education to demonstrate various synthetic techniques and reaction mechanisms. It provides a practical example for teaching advanced organic synthesis.
Mechanism of Action
Target of Action
Benzophenone derivatives have been found to exhibit a variety of biological activities, such as anticancer, antimicrobial, anti-inflammatory, and antiviral effects . They have been shown to interact with key genes and tumor pathways .
Mode of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity . They interact with their targets, leading to changes at the molecular level that inhibit the growth of tumor cells .
Biochemical Pathways
Benzophenone derivatives have been found to affect multiple tumor pathways .
Pharmacokinetics
The physicochemical properties of benzophenone derivatives can influence their bioavailability .
Result of Action
Benzophenone derivatives have been shown to exhibit strong antitumor activity, inhibiting the growth of various types of tumor cells .
properties
IUPAC Name |
(3-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO/c1-16-7-5-9-18(13-16)20(22)19-10-6-8-17(14-19)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXOWDMSOZCQJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643123 | |
Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-3'-piperidinomethyl benzophenone | |
CAS RN |
898792-58-0 | |
Record name | Methanone, (3-methylphenyl)[3-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-58-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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